molecular formula C17H26N2O3S B4620439 N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4620439
M. Wt: 338.5 g/mol
InChI Key: LLEWKGHWWVKCPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-Dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide and related compounds involves strategic chemical reactions. A study on chemoselective N-acylation reagents led to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating the structural-reactivity relationship essential for the synthesis of such compounds (Kondo et al., 2000).

Molecular Structure Analysis

Investigations into the molecular structure of N-(3,4-Dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide related derivatives have shown various conformations and bonding interactions. Studies reveal the conformation of the N—H bond in relation to other substituents and highlight the significance of hydrogen bonding in the formation of dimers and chain structures (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of methanesulfonamides, including N-(3,4-Dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, has been explored through various reactions. The methanesulfonyl radical plays a crucial role in these reactions, contributing to the formation of different products depending on the reaction conditions (Flyunt et al., 2001).

Scientific Research Applications

Structural Characterization and Reactivity

  • Sulfonamides, such as N-(2,3-Dichlorophenyl)methanesulfonamide and its derivatives, have been analyzed for their conformation and molecular packing, highlighting the orientation of amide H atoms and their potential for biological activity through N-H...O hydrogen bonding. These structural insights are crucial for understanding the interaction with biological receptors and the design of molecules with specific properties (Gowda, Foro, & Fuess, 2007).

Coordination Chemistry and Ligand Behavior

  • Studies on tri- and dithioether copper complexes, while not directly related to the queried compound, showcase the use of sulfonamide derivatives in creating complexes that exhibit unique electrochemical and structural characteristics. This research indicates potential applications in designing metal coordination complexes with specific electronic properties (Martínez-Alanis et al., 2011).

Synthesis and Chemical Transformations

  • The synthesis of various sulfonamide derivatives, including those with potential as precursors for chemoselective acylation reagents or intermediates in organic synthesis, demonstrates the versatility of sulfonamides in chemical transformations and the development of new synthetic methodologies (Kondo et al., 2000).

Biochemical Applications

  • Although the direct biochemical applications of "N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide" were not identified, research on methanesulfonic acid and its derivatives highlights the importance of sulfonamides in understanding microbial metabolism and the biogeochemical cycling of sulfur. This indicates potential areas of research for sulfonamide compounds in environmental and biochemical studies (Kelly & Murrell, 1999).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-6-5-9-18(11-13)17(20)12-19(23(4,21)22)16-8-7-14(2)15(3)10-16/h7-8,10,13H,5-6,9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEWKGHWWVKCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 3
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 4
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 5
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

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